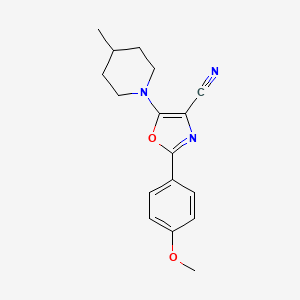
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperidinyl group, and an oxazole ring with a carbonitrile substituent.
准备方法
The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the methylpiperidinyl group: This can be done through a nucleophilic substitution reaction where the piperidine ring is functionalized with a methyl group.
Introduction of the carbonitrile group: This step involves the addition of a nitrile group to the oxazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-imidazole-4-carbonitrile: Similar structure but with an imidazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
CAS 编号 |
613652-15-6 |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-9-20(10-8-12)17-15(11-18)19-16(22-17)13-3-5-14(21-2)6-4-13/h3-6,12H,7-10H2,1-2H3 |
InChI 键 |
DKRBCIOKGRUELR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |
溶解度 |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1H-isochromene-3-carboxamide](/img/structure/B15024655.png)
![Propyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15024658.png)
![8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024665.png)
![N-(2-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15024668.png)
![1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15024673.png)
![9-(3,4-dimethoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B15024684.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024691.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B15024693.png)
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024700.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B15024704.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15024710.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B15024737.png)
![2-(4-(sec-Butyl)phenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B15024745.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024751.png)
